molecular formula C28H34N4O6 B1681249 TCS 2314

TCS 2314

Cat. No.: B1681249
M. Wt: 522.6 g/mol
InChI Key: ITXAAOWFOURIHK-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCS 2314 is a chemical compound known for its role as an integrin very late antigen-4 (VLA-4; α4β1) antagonist. It has a molecular weight of 522.59 and a molecular formula of C28H34N4O6 . This compound is primarily used in scientific research to block the activation of inflammatory cells .

Mechanism of Action

Target of Action

The primary target of TCS 2314 is the Very Late Antigen-4 (VLA-4, α4β1, CD49d/CD29) . VLA-4 is an integrin, a type of protein that mediates the adhesion of cells to other cells or to the extracellular matrix. It plays a crucial role in immune responses and inflammatory processes .

Mode of Action

This compound acts as a selective antagonist of VLA-4 . It binds to VLA-4 with high affinity, as indicated by its low IC50 value of 4.4 nM . By blocking the activation of VLA-4, this compound inhibits the adhesion of cells, thereby affecting their migration and interaction with other cells .

Pharmacokinetics

It is mentioned that this compound is orally active , suggesting good bioavailability. The compound’s solubility in DMSO and ethanol also indicates its potential for good absorption and distribution

Result of Action

By antagonizing VLA-4, this compound blocks the activation of inflammatory cells . This could potentially lead to a reduction in inflammation and immune responses, although the specific molecular and cellular effects would depend on the context in which the compound is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS 2314 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and often involves complex organic synthesis techniques. The reaction conditions typically include controlled temperatures, specific solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

TCS 2314 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and DMSO .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms .

Scientific Research Applications

TCS 2314 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    TCS 2312: Another integrin antagonist with similar properties but different molecular structure.

    TCS 2315: A compound with comparable biological activity but distinct chemical characteristics.

Uniqueness

TCS 2314 is unique due to its high selectivity and potency as a VLA-4 antagonist, with an IC50 of 4.4 nM . This makes it particularly effective in blocking inflammatory cell activation compared to other similar compounds .

Biological Activity

TCS 2314, chemically identified as 1-[[(3S)-4-[2-[4-[[[(2-Methylphenyl)amino]carbonyl]amino]phenyl]acety]l-3-morpholinyl]carbonyl]-4-piperidinediacetic acid, is a potent antagonist of the very late antigen-4 (VLA-4) integrin, specifically targeting the α4β1 integrin. This compound has garnered significant attention for its potential therapeutic applications in oncology and immunology due to its ability to modulate immune responses and inhibit tumor growth.

This compound functions primarily through competitive inhibition of integrin binding sites. By blocking the interaction between VLA-4 and its ligands, such as vascular cell adhesion molecule-1 (VCAM-1), this compound disrupts the adhesion and migration of leukocytes to sites of inflammation. This mechanism is particularly relevant in conditions characterized by excessive leukocyte infiltration, such as multiple sclerosis and rheumatoid arthritis.

Potency and Efficacy

The biological activity of this compound is characterized by its high potency as an α4β1 integrin antagonist, with an inhibitory concentration (IC50) of approximately 4.4 nM . This level of potency indicates a strong ability to inhibit the binding of leukocytes to endothelial cells, thereby reducing inflammation and potentially alleviating symptoms associated with autoimmune disorders .

Applications in Cancer Treatment

In the context of cancer research, this compound shows promise as a therapeutic agent due to its ability to target tumor cell adhesion, migration, and invasion. The following table summarizes key findings from preclinical studies on this compound's effects on tumor growth and metastasis:

Study Type Findings
Xenograft ModelsInhibition of tumor growth observed in various cancer types (e.g., breast, colon)
Metastasis StudiesSignificant reduction in metastatic spread by disrupting tumor-stroma interactions
Survival AnalysisProlonged survival in animal models treated with this compound

These studies indicate that this compound not only inhibits tumor growth but also decreases metastatic potential, making it a candidate for further clinical investigation.

Immunological Effects

This compound's role in modulating immune responses has been extensively studied. It has been shown to:

  • Reduce leukocyte adhesion: Inhibits the binding of leukocytes to endothelial cells under inflammatory conditions.
  • Attenuate inflammation: Decreases cytokine production and inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Multiple Sclerosis Model: In a study involving EAE (experimental autoimmune encephalomyelitis) mice, treatment with this compound resulted in reduced clinical scores and lower levels of inflammatory cytokines.
  • Rheumatoid Arthritis Model: Administration of this compound demonstrated decreased joint inflammation and damage in collagen-induced arthritis models.

These findings underscore the compound's potential as a therapeutic agent for autoimmune diseases characterized by chronic inflammation .

Properties

IUPAC Name

2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O6/c1-19-4-2-3-5-23(19)30-28(37)29-22-8-6-20(7-9-22)16-25(33)32-14-15-38-18-24(32)27(36)31-12-10-21(11-13-31)17-26(34)35/h2-9,21,24H,10-18H2,1H3,(H,34,35)(H2,29,30,37)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXAAOWFOURIHK-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3C(=O)N4CCC(CC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOC[C@H]3C(=O)N4CCC(CC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TCS 2314
Reactant of Route 2
TCS 2314
Reactant of Route 3
Reactant of Route 3
TCS 2314
Reactant of Route 4
Reactant of Route 4
TCS 2314
Reactant of Route 5
TCS 2314
Reactant of Route 6
Reactant of Route 6
TCS 2314

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.